molecular formula C15H29ClN2O3 B6304699 tert-Butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate hydrochloride CAS No. 2177257-50-8

tert-Butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate hydrochloride

Cat. No.: B6304699
CAS No.: 2177257-50-8
M. Wt: 320.85 g/mol
InChI Key: GXUPGXJMYHANST-UHFFFAOYSA-N
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Description

tert-Butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate hydrochloride is a spirocyclic compound with a unique structure that combines both aliphatic and heterocyclic elements. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate hydrochloride typically involves multiple steps, including cyclization and functional group transformations. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the spirocyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.

Scientific Research Applications

tert-Butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(aminomethyl)-2-oxa-9-azaspiro[55]undecane-9-carboxylate hydrochloride stands out due to its specific spirocyclic structure and the presence of both an aminomethyl group and an oxa-azaspiro scaffold

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3.ClH/c1-14(2,3)20-13(18)17-8-6-15(7-9-17)5-4-12(10-16)19-11-15;/h12H,4-11,16H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUPGXJMYHANST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(OC2)CN)CC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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